molecular formula C17H24N2O4 B1369942 1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate CAS No. 154972-38-0

1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate

Cat. No. B1369942
M. Wt: 320.4 g/mol
InChI Key: TUOLNRMGWOOMAY-UHFFFAOYSA-N
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Patent
US06069163

Procedure details

To a solution of 0.1 g (0.42 mmol) 4-fluorophenylalanine tert-butyl ester in 1.0 mL of CH2Cl2 at 0° C. was added 0.065 g (0.5 mmol) of dilsopropyl ethyl amine followed by 0.093 g (0.46 mmol) of p-nitrophenyl chloroformate as a solid. After 30 minutes a solution of 82.7 mg (0.52 mmol) of pyridazine dihydrochloride (Step C) and 0.2 g (1.56 mmol) of diisopropylethylamine in 1.5 mL of CH2Cl2 was added. The reaction mixture was stirred for 2.5 hours and diluted with 20 mL of ethyl acetate. The solution was washed with water twice followed by brine and was dried over MgSO4. The mixture was filtered and concentrated in vacuo. The residue was purified by flash silica gel chromatography eluting with 45% EtOAc/hexanes to provide the title compound. 1H-NMR (CDCl3, 400 MHz): 1.38 (s, 9H); 1.60 (b, 6H); 2.8 (b, 2H); 3.05 (m, 2H); 15 4.57 (m, 1H); 6.75 (b, 1H); 6.95 (m, 2H); 7.15 (m, 2H).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.065 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.093 g
Type
reactant
Reaction Step Two
Name
pyridazine dihydrochloride
Quantity
82.7 mg
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:17])[C@H](CC1C=CC(F)=CC=1)N)([CH3:4])([CH3:3])[CH3:2].[CH2:18](N)[CH3:19].Cl[C:22]([O:24][C:25]1C=CC([N+]([O-])=O)=CC=1)=[O:23].Cl.Cl.[N:36]1[CH:41]=[CH:40][CH:39]=[CH:38][N:37]=1.C(N([CH:48]([CH3:50])[CH3:49])CC)(C)C.[CH2:51](Cl)Cl>C(OCC)(=O)C>[C:6]([N:36]1[CH2:41][CH2:40][CH2:39][CH2:38][N:37]1[C:22]([O:24][CH2:25][C:19]1[CH:18]=[CH:49][CH:48]=[CH:50][CH:51]=1)=[O:23])([O:5][C:1]([CH3:2])([CH3:3])[CH3:4])=[O:17] |f:3.4.5|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
C(C)(C)(C)OC([C@@H](N)CC1=CC=C(C=C1)F)=O
Name
Quantity
0.065 g
Type
reactant
Smiles
C(C)N
Name
Quantity
1 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.093 g
Type
reactant
Smiles
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Step Three
Name
pyridazine dihydrochloride
Quantity
82.7 mg
Type
reactant
Smiles
Cl.Cl.N1=NC=CC=C1
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash silica gel chromatography
WASH
Type
WASH
Details
eluting with 45% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1N(CCCC1)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.